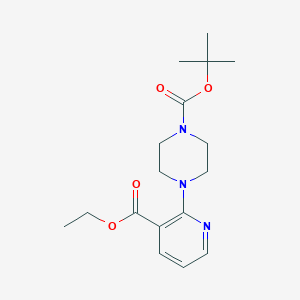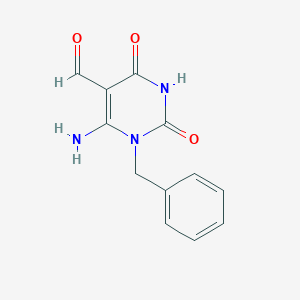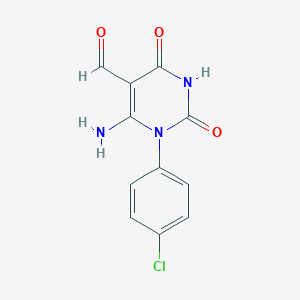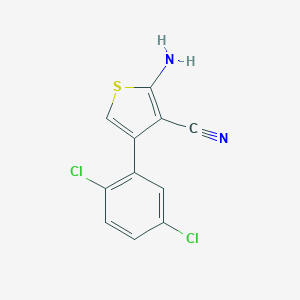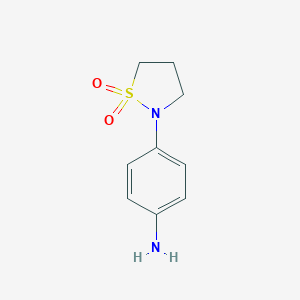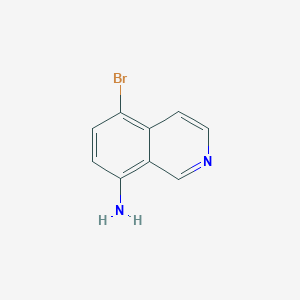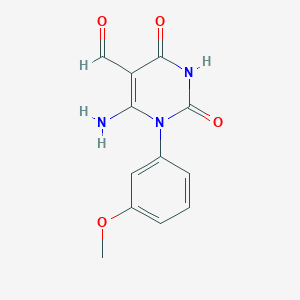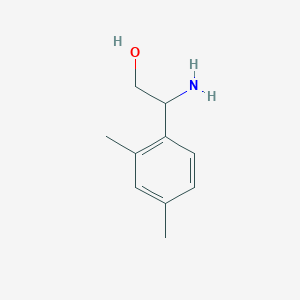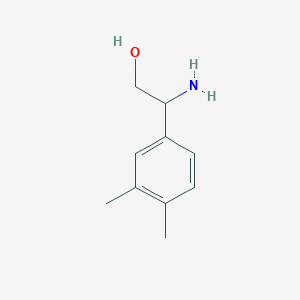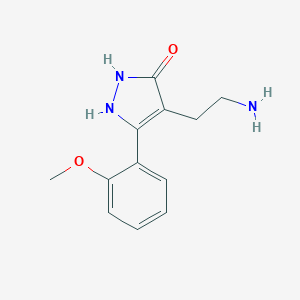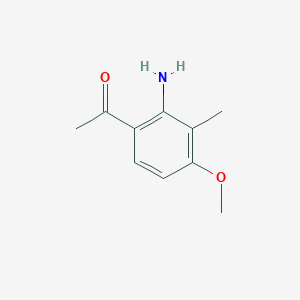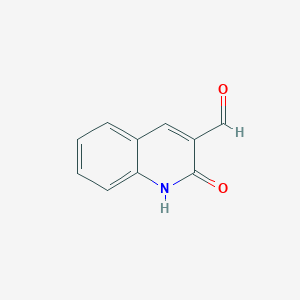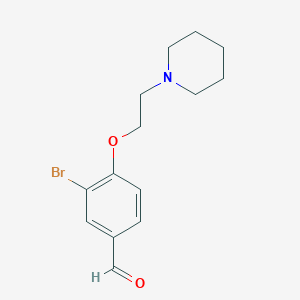
3-Bromo-4-(2-(pipéridin-1-yl)éthoxy)benzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde: is an organic compound with the molecular formula C14H18BrNO2 It is characterized by the presence of a bromine atom at the third position, a piperidin-1-yl ethoxy group at the fourth position, and an aldehyde group on the benzene ring
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Building Block: Employed as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
It’s known that this compound is a valuable building block in organic synthesis .
Mode of Action
It’s known that it can be involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
Biochemical Pathways
This process is part of the broader Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .
Result of Action
The result of the compound’s action is the formation of new compounds through the process of protodeboronation . This process has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-hydroxybenzaldehyde and 1-(2-chloroethyl)piperidine.
Etherification Reaction: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is reacted with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate to form the ether linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: Formation of 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzyl alcohol.
Comparaison Avec Des Composés Similaires
- 3-Methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
- 3-Bromo-4-(2-(morpholin-4-yl)ethoxy)benzaldehyde
Comparison:
- 3-Methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a bromine atom. This substitution can significantly alter the compound’s reactivity and biological activity.
- 3-Bromo-4-(2-(morpholin-4-yl)ethoxy)benzaldehyde: Contains a morpholine ring instead of a piperidine ring. The presence of the morpholine ring can influence the compound’s solubility and interaction with biological targets.
Uniqueness: 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of the bromine atom and the piperidine moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
IUPAC Name |
3-bromo-4-(2-piperidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMCTSKYDFSRQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610184 |
Source


|
| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938370-87-7 |
Source


|
| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
